molecular formula C18H16N2O2S B492687 4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 667913-36-2

4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide

Cat. No. B492687
CAS RN: 667913-36-2
M. Wt: 324.4g/mol
InChI Key: DORYIKUGPSJBHZ-UHFFFAOYSA-N
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Description

4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide, also known as MPPBS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has demonstrated promising results in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic methodologies for compounds closely related to 4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide. For instance, an efficient one-pot, palladium-catalyzed, microwave-assisted reaction has been developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, showcasing good substrate scope, excellent functional group compatibility, and superior yields compared to existing procedures (H. Zhiyou et al., 2015). Additionally, the synthesis of copper(II) complexes with new N-substituted sulfonamides has been explored, revealing insights into their structural properties and potential nuclease activity (A. Bodoki et al., 2020).

Biological Applications

The potential antimicrobial and anticancer activities of sulfonamide derivatives have been a significant focus of research. A study on the generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) highlights the application in detecting sulfonamide antibiotics in milk samples, showcasing the compound's relevance in food safety and pharmacology (J. Adrián et al., 2009). Furthermore, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, providing insights into structure-activity relationships and potential therapeutic applications (Krzysztof Szafrański et al., 2015).

Structural Analysis

The supramolecular structures of isomeric sulfonamides have been analyzed, revealing variations in their hydrogen-bonding arrangements. Such studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in material science and drug design (Nada Kosutić Hulita et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to targetLeishmania aethiopica and Plasmodium berghei

Mode of Action

It’s suggested that the compound may interact with its targets in a way that inhibits their function . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Related compounds have been found to affect pathways associated withantileishmanial and antimalarial activities . More research is needed to identify the exact biochemical pathways this compound affects.

Result of Action

Related compounds have shown significantantipromastigote activity and inhibition effects against Plasmodium berghei . More research is needed to describe the specific effects of this compound.

properties

IUPAC Name

4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(21,22)20-17-3-2-12-19-13-17/h2-13,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORYIKUGPSJBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332958
Record name 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

667913-36-2
Record name 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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